molecular formula C22H16INO6 B14028909 Fluorescein-5-iodoacetamide

Fluorescein-5-iodoacetamide

Cat. No.: B14028909
M. Wt: 517.3 g/mol
InChI Key: ORVCTVFWJJTBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-5-iodoacetamide is a thiol-reactive fluorescein derivative. It is widely used in biochemical research for labeling proteins, peptides, and other biomolecules. The compound is known for its excellent water solubility and ability to form stable thioether bonds with sulfhydryl groups at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-5-iodoacetamide can be synthesized by reacting fluorescein with iodoacetic acid in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-5-iodoacetamide primarily undergoes substitution reactions with thiol groups to form stable thioether bonds. It can also react with methionine, histidine, or tyrosine residues under certain conditions .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with thiol groups is a fluorescently labeled biomolecule, such as a protein or peptide .

Scientific Research Applications

Fluorescein-5-iodoacetamide is extensively used in various scientific research fields:

Mechanism of Action

Fluorescein-5-iodoacetamide exerts its effects by forming stable thioether bonds with sulfhydryl groups on proteins and peptides. This reaction is highly specific and occurs at physiological pH, making it suitable for labeling biomolecules in their native state. The fluorescent properties of fluorescein allow for easy detection and visualization of the labeled biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein-5-iodoacetamide is unique due to its high specificity for thiol groups and its ability to form stable thioether bonds under mild conditions. This makes it particularly useful for labeling cysteine residues in proteins without affecting their structure or function .

Properties

Molecular Formula

C22H16INO6

Molecular Weight

517.3 g/mol

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[(2-iodoacetyl)amino]benzoic acid

InChI

InChI=1S/C22H16INO6/c23-10-20(27)24-11-1-4-14(17(7-11)22(28)29)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,21,25-26H,10H2,(H,24,27)(H,28,29)

InChI Key

ORVCTVFWJJTBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CI)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O

Origin of Product

United States

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